molecular formula C7H5ClINO2 B14769675 3-Amino-5-chloro-4-iodobenzoic acid

3-Amino-5-chloro-4-iodobenzoic acid

Cat. No.: B14769675
M. Wt: 297.48 g/mol
InChI Key: MDAUQVDAKRRSMS-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-4-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of amino, chloro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-4-iodobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 3-Amino-5-chlorobenzoic acid. The reaction conditions often include the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out at elevated temperatures to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-4-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodo group can be used in coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, hydrochloric acid, and various nucleophiles or electrophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

    Substitution Reactions: Derivatives with different substituents replacing the amino, chloro, or iodo groups.

    Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.

    Coupling Reactions: Biaryl compounds and other complex structures formed through carbon-carbon bond formation.

Scientific Research Applications

3-Amino-5-chloro-4-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-4-iodobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and iodo groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-iodobenzoic acid
  • 3-Amino-5-chlorobenzoic acid
  • 4-Amino-3-iodobenzoic acid

Comparison

3-Amino-5-chloro-4-iodobenzoic acid is unique due to the simultaneous presence of amino, chloro, and iodo groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the iodo group makes it more suitable for coupling reactions, while the chloro group can influence its electronic properties and reactivity in substitution reactions.

Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

3-amino-5-chloro-4-iodobenzoic acid

InChI

InChI=1S/C7H5ClINO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12)

InChI Key

MDAUQVDAKRRSMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)I)Cl)C(=O)O

Origin of Product

United States

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